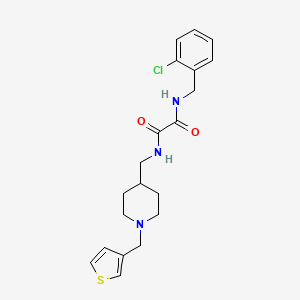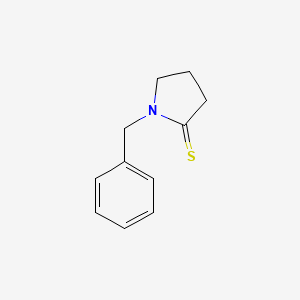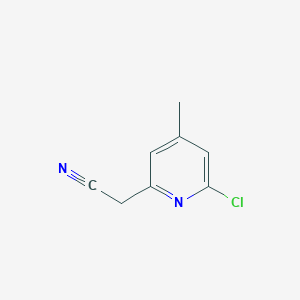![molecular formula C27H27FN4O2S3 B2646036 N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide CAS No. 422305-98-4](/img/structure/B2646036.png)
N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C27H27FN4O2S3 and its molecular weight is 554.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide and its derivatives have been extensively studied for their structural properties and chemical synthesis methodologies. Research highlights the versatile methods for synthesizing thiazole and pyridone derivatives, emphasizing the compound's structural complexity and the intricate steps involved in its creation. For instance, Ali et al. (2010) discussed synthesizing thiazolidine and bisthiazolidine derivatives by reacting N-cyclohexyl-2-cyanoacetamide with phenyl isothiocyanates and sulfur. Additionally, the study detailed the synthesis of various heterocyclic compounds, including thiazole and pyridone derivatives, by treating N-cyclohexyl-2-cyanoacetamides with cinnamonitriles and other compounds (Ali et al., 2010). Similarly, Dyachenko et al. (2004) explored the Michael reaction to synthesize substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, showcasing the compound's reactivity and potential for creating a diverse range of heterocyclic structures (Dyachenko et al., 2004).
Antimicrobial Applications
The compound and its derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. For instance, research by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to serve as antimicrobial agents. Their study resulted in the creation of thiazole, pyridone, pyrazole, chromene, hydrazone, and other derivatives, which exhibited promising results against both bacterial and fungal infections (Darwish et al., 2014). Similarly, Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives to evaluate their potential as antimicrobial agents, further emphasizing the compound's role in combating microbial infections (Baviskar et al., 2013).
Antitumor and Antiviral Potential
The compound's derivatives have also shown promising results in antitumor and antiviral research. Albratty et al. (2017) synthesized thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, evaluating their antitumor activity. Notably, some compounds exhibited inhibitory effects on different cell lines, highlighting the compound's potential in cancer treatment (Albratty et al., 2017). In addition, a study by Mary et al. (2020) synthesized a novel antiviral active molecule and investigated its potential by docking against SARS-CoV-2 protein, demonstrating its relevance in the context of antiviral therapy (Mary et al., 2020).
Propriétés
IUPAC Name |
N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2S3/c1-16-8-11-19(12-9-16)31-25(34)23-24(32(27(35)37-23)21-14-17(2)10-13-20(21)28)30-26(31)36-15-22(33)29-18-6-4-3-5-7-18/h8-14,18H,3-7,15H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYXIJBDBIODKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4CCCCC4)N(C(=S)S3)C5=C(C=CC(=C5)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2645954.png)
![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2645955.png)

![2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide](/img/structure/B2645958.png)
![(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2645960.png)
![(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate](/img/structure/B2645961.png)
![2-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2645963.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-fluorophenyl)acetate](/img/structure/B2645968.png)


![6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2645974.png)
![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)